molecular formula C20H42O B1208005 2,6,10,14-Tetramethylhexadecan-1-ol CAS No. 72720-15-1

2,6,10,14-Tetramethylhexadecan-1-ol

Cat. No. B1208005
CAS RN: 72720-15-1
M. Wt: 298.5 g/mol
InChI Key: MCLAAIPWDRUBAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biodegradation of 2,6,10,14-tetramethylhexadecane (phytane) by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions has been studied . Detailed chemical analysis of intracellular metabolites revealed the existence of at least three different pathways for the catabolism of phytane .


Molecular Structure Analysis

The molecular structure of 2,6,10,14-Tetramethylhexadecan-1-ol consists of a long carbon chain with four methyl groups attached at the 2nd, 6th, 10th, and 14th carbon atoms .


Chemical Reactions Analysis

During the biodegradation of 2,6,10,14-tetramethylhexadecane, significant proportions (39% of the total lipids) of several isoprenoid wax esters were formed by condensation of oxidation products of the hydrocarbon .


Physical And Chemical Properties Analysis

The boiling point of 2,6,10,14-Tetramethylhexadecan-1-ol is approximately 322.4±9.0 °C at 760 mmHg, and it has a flash point of 150.2±12.3 °C . The compound has a density of 0.8±0.1 g/cm3 .

Scientific Research Applications

Metabolism in Rats

Albro and Thomas (1974) studied the metabolism of phytane (a compound closely related to 2,6,10,14-tetramethylhexadecan-1-ol) in rats, finding that it is absorbed intact into the lymph from the intestinal tract. Rats metabolize phytane into a tertiary alcohol tentatively identified as 2,6,10,14-tetramethylhexadecan-2-ol and various short-chain acids excreted in urine. This study offers insights into the metabolic pathways and degradation products of related compounds in biological systems (Albro & Thomas, 1974).

Geochemical Analysis

Huang and Armstrong (2009) report on the detection and separation of phytane (2,6,10,14-tetramethylhexadecane) using cyclodextrin-based stationary phases in gas chromatography-mass spectrometry (GC-MS). This method is significant for geochemical analysis, aiding in the characterization of hydrocarbon biomarkers in geological environments (Huang & Armstrong, 2009).

Stereochmistry in Natural Occurrence

Patience et al. (1980) explored the stereochemistry of phytane in natural sources, like Rozel Point crude oil. They found that the alkane comprises a mixture of all 8 isomers, providing insights into the natural occurrence and isomerization of such compounds with increasing thermal maturation (Patience et al., 1980).

Physical Properties of Analogues

Nishida et al. (1985) synthesized analogues of 2,6,10,14-tetramethylhexadecan-1-ol and studied their physical properties like freezing points, density, viscosity, and relaxation processes. This research provides valuable data on the physical behavior of these compounds under different conditions, which could be useful in various scientific applications (Nishida et al., 1985).

Biodegradation and Accumulation

Silva et al. (2007) investigated the biodegradation of phytane by Mycobacterium ratisbonense and the accumulation of isoprenoid wax esters under nitrogen-starved conditions. Their research sheds light on the microbial pathways involved in the degradation of such compounds and their potential environmental impact (Silva et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for 2,6,10,14-tetramethylhexadecan-1-ol includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

2,6,10,14-tetramethylhexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h17-21H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLAAIPWDRUBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993539
Record name 2,6,10,14-Tetramethylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10,14-Tetramethylhexadecan-1-ol

CAS RN

72720-15-1
Record name Phytanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072720151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,14-Tetramethylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RA Silva, V Grossi, HM Alvarez - FEMS microbiology letters, 2007 - academic.oup.com
The accumulation of storage lipids during the biodegradation of 2,6,10,14-tetramethylhexadecane (phytane) by Mycobacterium ratisbonense strain SD4 grown under nitrogen-starved …
Number of citations: 39 academic.oup.com
HM Alvarez, R Silva - … ; Amoroso, MJ, Benimeli, CS, Cuozzo, SA …, 2013 - books.google.com
The members of the genus Rhodococcus are aerobic, non-motile and non-sporulating bacteria belonging to the actinomycetes group. These microorganisms are taxonomically close to …
Number of citations: 6 books.google.com
HM Alvarez, OM Herrero, MP Lanfranconi… - Sang Yup Lee …, 2017 - academia.edu
Global fat, oil, and wax ester demand is forecasted to increase in the next years. Steadily growing biodiesel requirements will lead to an increased demand for vegetable oils, in …
Number of citations: 24 www.academia.edu
RA Silva, V Grossi, NL Olivera, HM Alvarez - Research in microbiology, 2010 - Elsevier
An indigenous bacterium (strain 602) isolated in this study from a polluted soil sample collected in Patagonia (Argentina) was investigated in relation to its metabolic responses under …
Number of citations: 33 www.sciencedirect.com
HM Alvarez, A Steinbüchel - 2019 - Springer
Members of the genus Rhodococcus are specialist in the accumulation of triacylglycerols (TAG). Some of them can be considered oleaginous microorganisms since they are able to …
Number of citations: 158 link.springer.com
HM Alvarez, A Steinbüchel - Biology of Rhodococcus, 2019 - Springer
Members of the genus Rhodococcus are specialist in the accumulation of triacylglycerols (TAG). Some of them can be considered oleaginous microorganisms since they are able to …
Number of citations: 0 link.springer.com

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